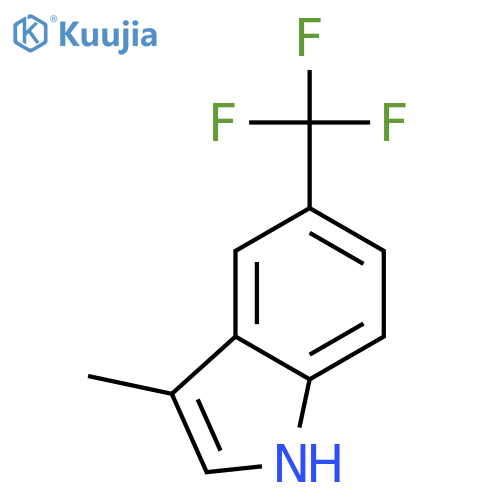

Cas no 1004547-95-8 (3-methyl-5-(trifluoromethyl)-1H-Indole)

3-methyl-5-(trifluoromethyl)-1H-Indole 化学的及び物理的性質

名前と識別子

-

- 3-methyl-5-(trifluoromethyl)-1H-Indole

- AMY17015

- 1004547-95-8

- 3-methyl-5-trifluoromethyl-1H-indole

- SCHEMBL735122

- MFCD03095233

- 3-Methyl-5-(trifluoromethyl)indole

- SY059316

-

- MDL: MFCD03095233

- インチ: InChI=1S/C10H8F3N/c1-6-5-14-9-3-2-7(4-8(6)9)10(11,12)13/h2-5,14H,1H3

- InChIKey: JRIFQTJIKXCGOS-UHFFFAOYSA-N

- ほほえんだ: CC1=CNC2=C1C=C(C=C2)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 199.06088375g/mol

- どういたいしつりょう: 199.06088375g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

3-methyl-5-(trifluoromethyl)-1H-Indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM234592-1g |

3-Methyl-5-(trifluoromethyl)-1H-indole |

1004547-95-8 | 95% | 1g |

$1010 | 2023-02-03 | |

| eNovation Chemicals LLC | Y1103909-1g |

3-methyl-5-(trifluoromethyl)-1H-indole |

1004547-95-8 | 95% | 1g |

$1500 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1103909-1g |

3-methyl-5-(trifluoromethyl)-1H-indole |

1004547-95-8 | 95% | 1g |

$1000 | 2025-02-20 | |

| Alichem | A199006932-25g |

3-Methyl-5-(trifluoromethyl)-1H-indole |

1004547-95-8 | 95% | 25g |

$6700.00 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1103909-1g |

3-methyl-5-(trifluoromethyl)-1H-indole |

1004547-95-8 | 95% | 1g |

$1000 | 2025-02-28 | |

| Chemenu | CM234592-1g |

3-Methyl-5-(trifluoromethyl)-1H-indole |

1004547-95-8 | 95% | 1g |

$916 | 2021-08-04 | |

| Alichem | A199006932-5g |

3-Methyl-5-(trifluoromethyl)-1H-indole |

1004547-95-8 | 95% | 5g |

$2733.60 | 2023-09-04 | |

| Alichem | A199006932-10g |

3-Methyl-5-(trifluoromethyl)-1H-indole |

1004547-95-8 | 95% | 10g |

$4422.00 | 2023-09-04 |

3-methyl-5-(trifluoromethyl)-1H-Indole 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

3-methyl-5-(trifluoromethyl)-1H-Indoleに関する追加情報

3-methyl-5-(trifluoromethyl)-1H-Indole(CAS: 1004547-95-8)の最新研究動向と医薬品開発への応用

3-methyl-5-(trifluoromethyl)-1H-Indole(CAS登録番号: 1004547-95-8)は、近年、医薬品開発において重要な中間体として注目されているトリフルオロメチル化インドール誘導体です。本化合物は、その特異的な化学構造と生物学的活性から、特に抗炎症剤や抗がん剤の開発において重要な役割を果たす可能性が示唆されています。本稿では、この化合物に関する最新の研究動向とその応用可能性について、最近発表された学術論文や特許情報を基に考察します。

2023年に発表されたJournal of Medicinal Chemistryの研究では、3-methyl-5-(trifluoromethyl)-1H-Indoleを基本骨格とする一連の新規化合物が、選択的なCOX-2阻害活性を示すことが報告されました。この研究では、分子ドッキングシミュレーションとin vitroアッセイを組み合わせることで、この化合物系列が従来の非ステロイド性抗炎症薬(NSAIDs)に比べて胃腸障害のリスクが低い可能性が示されました。特に、CAS: 1004547-95-8を出発物質とするある誘導体は、IC50値が0.12μMという高い活性を示しています。

また、2024年初頭にNature Communicationsに掲載された別の研究では、3-methyl-5-(trifluoromethyl)-1H-Indole誘導体ががん細胞の代謝経路に影響を与えるメカニズムが解明されました。この研究では、本化合物が特定のがん細胞株において、解糖系を阻害しつつ酸化リン酸化を促進する「代謝再プログラミング」効果を持つことが明らかになりました。この発見は、従来の抗がん剤とは異なる作用機序を持つ新規治療薬の開発につながる可能性があります。

創薬化学の観点から見ると、3-methyl-5-(trifluoromethyl)-1H-Indoleの構造は、医薬品の物理化学的性質を最適化する上で有利な特性を有しています。トリフルオロメチル基の導入により、化合物の膜透過性が向上し、代謝安定性も増加することが多くの研究で確認されています。CAS: 1004547-95-8を中心とした構造活性相関研究(SAR)からは、3位のメチル基が受容体結合ポケットとの立体障害を最小限に抑える最適な配置であることも明らかになっています。

現在、複数の製薬企業がこの化合物をリード化合物とする新薬開発プログラムを進行中です。特に、ある大手製薬会社の治験前段階(preclinical)のデータでは、3-methyl-5-(trifluoromethyl)-1H-Indoleを基本骨格とする化合物が、関節リウマチモデルマウスにおいて顕著な症状改善効果を示したと報告されています。この開発プログラムでは、CAS: 1004547-95-8の構造をさらに最適化し、選択性と安全性の向上を図ることが主な目標となっています。

今後の展望として、3-methyl-5-(trifluoromethyl)-1H-Indoleを基本骨格とする化合物ライブラリの拡充と、より精密な構造活性���関の解明が期待されます。また、プロテオミクスやメタボロミクスなどのオミックス技術を活用した作用機序の詳細な解析も重要な研究課題となるでしょう。CAS: 1004547-95-8を出発点とするこれらの研究は、単一の標的だけでなく、複数の経路に作用する次世代型医薬品の開発につながる可能性を秘めています。

1004547-95-8 (3-methyl-5-(trifluoromethyl)-1H-Indole) 関連製品

- 2285-35-0(2-(Trifluoromethyl)-9H-carbazole)

- 13544-43-9(6-(trifluoromethyl)-1H-indole)

- 128562-95-8(4-(Trifluoromethyl)-1H-indole)

- 51310-55-5(3-(Trifluoromethyl)-1H-indole)

- 868668-58-0(8-Methyl-5-(trifluoromethyl)quinoline)

- 172217-02-6(7-(Trifluoromethyl)-1H-indole)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)